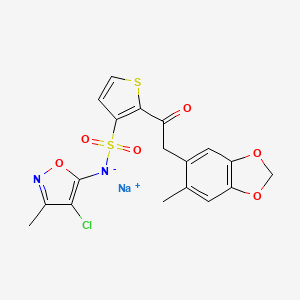

Sitaxsentan sodium

Vue d'ensemble

Description

Le sitaxentan sodique est un antagoniste hautement sélectif du récepteur de l'endotheline-A qui a été développé pour le traitement de l'hypertension artérielle pulmonaire. Il a été commercialisé sous le nom de marque Thelin par Encysive Pharmaceuticals jusqu'à ce que Pfizer rachète la société en 2008. en raison de préoccupations concernant la toxicité hépatique, Pfizer a retiré volontairement le sitaxentan sodique du marché en 2010 .

Applications De Recherche Scientifique

Sitaxentan sodium has been extensively studied for its applications in various fields:

Chemistry: Sitaxentan sodium is used as a reference compound in the study of endothelin receptor antagonists.

Biology: It is used in biological studies to understand the role of endothelin receptors in various physiological processes.

Medicine: Sitaxentan sodium was primarily used for the treatment of pulmonary arterial hypertension. .

Mécanisme D'action

Target of Action

Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin-B (ET-B) receptors . These receptors are involved in the regulation of vasoconstriction, a process that narrows the blood vessels. Sitaxsentan has a higher affinity for ET-A than ET-B .

Mode of Action

Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, the binding of endothelin-1 to these receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxsentan effectively decreases pulmonary vascular resistance .

Biochemical Pathways

The primary biochemical pathway affected by Sitaxsentan involves the endothelin system . By blocking the action of endothelin-1 on the ET-A and ET-B receptors, Sitaxsentan negates the vasoconstrictive effects of endothelin, leading to a decrease in pulmonary vascular resistance .

Pharmacokinetics

Sitaxsentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver through CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .

Result of Action

The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating symptoms associated with pulmonary arterial hypertension (PAH) .

Action Environment

The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism, as it is primarily metabolized in the liver . Additionally, renal function can impact the drug’s elimination, as a significant portion of the drug is excreted renally .

Safety and Hazards

Orientations Futures

Sitaxentan was investigated for use in pulmonary hypertension, connective tissue diseases, hypertension, and congestive heart failure . Future studies with sitaxentan will focus on patients with PAH associated with collagen vascular disease and will evaluate combined sitaxentan and sildenafil therapy .

Analyse Biochimique

Biochemical Properties

Sitaxsentan sodium interacts with endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction . By blocking this interaction, this compound decreases pulmonary vascular resistance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects .

Molecular Mechanism

The mechanism of action of this compound involves its role as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . By blocking the interaction between endothelin-1 and these receptors, this compound decreases pulmonary vascular resistance .

Dosage Effects in Animal Models

In animal models of chronic hypoxia-induced pulmonary hypertension, oral this compound treatment prevented or reversed the condition . The effects of this compound can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is metabolized in the liver by cytochrome P450 CYP2C9 and CYP3A4/5 isoenzymes . It is an inhibitor of CYP2C9 and, to a lesser extent, CYP2C19, CYP3A4/5, and CYP2C8 .

Méthodes De Préparation

La préparation du sitaxentan sodique implique une procédure de granulation courante. Les composants intragranulaires sont granulés dans un granulateur à lit fluidisé, puis broyés, mélangés aux composants extragranulaires et comprimés. Les noyaux de comprimés sont ensuite enrobés de film pour la protection contre l'humidité et le masquage du goût .

Analyse Des Réactions Chimiques

Le sitaxentan sodique subit diverses réactions chimiques, notamment :

Oxydation : Le sitaxentan sodique peut subir des réactions d'oxydation, qui peuvent impliquer l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction du sitaxentan sodique peuvent impliquer des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le sitaxentan sodique peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Applications de recherche scientifique

Le sitaxentan sodique a été largement étudié pour ses applications dans divers domaines :

Chimie : Le sitaxentan sodique est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs de l'endotheline.

Biologie : Il est utilisé dans des études biologiques pour comprendre le rôle des récepteurs de l'endotheline dans divers processus physiologiques.

Médecine : Le sitaxentan sodique était principalement utilisé pour le traitement de l'hypertension artérielle pulmonaire. .

Mécanisme d'action

Le sitaxentan sodique est un antagoniste compétitif de l'endotheline-1 au niveau des récepteurs de l'endotheline-A et de l'endotheline-B. Dans des conditions normales, la liaison de l'endotheline-1 à ces récepteurs provoque une vasoconstriction pulmonaire. En bloquant cette interaction, le sitaxentan sodique diminue la résistance vasculaire pulmonaire. Il a une affinité plus élevée pour les récepteurs de l'endotheline-A que pour les récepteurs de l'endotheline-B .

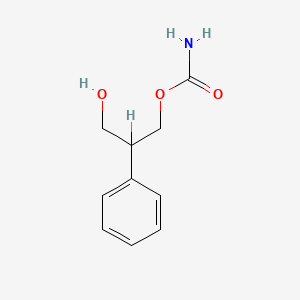

Comparaison Avec Des Composés Similaires

Le sitaxentan sodique appartient à une classe de médicaments connus sous le nom d'antagonistes des récepteurs de l'endotheline. Des composés similaires comprennent :

Bosentan : Un autre antagoniste des récepteurs de l'endotheline utilisé pour le traitement de l'hypertension artérielle pulmonaire. Contrairement au sitaxentan sodique, le bosentan est un antagoniste non sélectif des récepteurs de l'endotheline.

Ambrisentan : Un antagoniste sélectif du récepteur de l'endotheline-A similaire au sitaxentan sodique mais avec un profil de sécurité différent.

Macitentan : Un antagoniste double des récepteurs de l'endotheline avec une demi-vie plus longue que le sitaxentan sodique

Le sitaxentan sodique est unique en raison de sa haute sélectivité pour les récepteurs de l'endotheline-A et de son régime posologique une fois par jour. sa toxicité hépatique a limité son utilisation clinique .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sitaxentan sodium involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-cyanophenol", "2-(2-methoxyphenyl)acetonitrile", "sodium hydride", "sodium borohydride", "sodium hydroxide", "sodium methoxide", "sodium carbonate", "chloroacetyl chloride", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 4-cyanophenol is reacted with 2-(2-methoxyphenyl)acetonitrile in the presence of sodium hydride to form 4-(2-methoxyphenyl)-3-nitrophenol.", "Step 2: Reduction of 4-(2-methoxyphenyl)-3-nitrophenol with sodium borohydride gives 4-(2-methoxyphenyl)-3-aminophenol.", "Step 3: 4-(2-methoxyphenyl)-3-aminophenol is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 4-(2-methoxyphenyl)-3-(2-chloroacetyl)aminophenol.", "Step 4: The resulting compound is treated with sodium methoxide to form 4-(2-methoxyphenyl)-3-(2-methoxy-2-oxoethyl)aminophenol.", "Step 5: The above compound is reacted with sodium carbonate in the presence of water and ethanol to form Sitaxentan.", "Step 6: Sitaxentan is then converted to Sitaxentan sodium by reacting it with hydrochloric acid and sodium chloride." ] } | |

Numéro CAS |

210421-74-2 |

Formule moléculaire |

C18H15ClN2NaO6S2 |

Poids moléculaire |

477.9 g/mol |

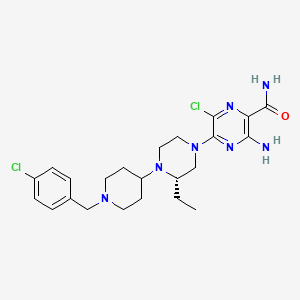

Nom IUPAC |

sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |

InChI |

InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |

Clé InChI |

HRFIVLUXADNCHX-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |

SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |

SMILES canonique |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |

Apparence |

Solid powder |

| 210421-74-2 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |

Origine du produit |

United States |

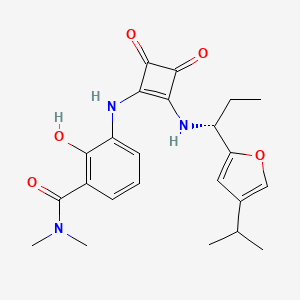

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)